molecular formula C22H19ClFN3O2 B3405441 (E)-3-(2-chlorophenyl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 1351663-57-4

(E)-3-(2-chlorophenyl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B3405441
CAS No.: 1351663-57-4
M. Wt: 411.9
InChI Key: LDCGTUSKLLYJDD-JXMROGBWSA-N
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Description

This compound is a chalcone derivative featuring a unique structural framework combining a 1,3,4-oxadiazole ring, a piperidine moiety, and halogenated aromatic groups. The 2-chlorophenyl group at the β-position and the 4-fluorophenyl-substituted oxadiazole on the piperidine ring suggest tailored electronic and steric properties, likely influencing reactivity, solubility, and target binding .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN3O2/c23-19-4-2-1-3-15(19)7-10-20(28)27-13-11-17(12-14-27)22-26-25-21(29-22)16-5-8-18(24)9-6-16/h1-10,17H,11-14H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCGTUSKLLYJDD-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a complex organic compound that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.

Chemical Structure

The compound features a piperidine ring , a 1,3,4-oxadiazole group, and a chlorophenyl substituent. The structural complexity contributes to its potential biological activities. The molecular formula is C23H22ClFN3OC_{23}H_{22}ClFN_3O.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with compounds containing the 1,3,4-oxadiazole scaffold:

  • Anticancer Activity :
    • Compounds with the 1,3,4-oxadiazole ring have shown promising results against various cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and A549 cell lines .
    • Mechanistic studies suggest that these compounds may induce apoptosis through pathways involving p53 activation and caspase-3 cleavage .
  • Antimicrobial Activity :
    • The oxadiazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have been reported to be four times more potent than vancomycin against Staphylococcus aureus and MRSA strains .
    • Molecular docking studies have indicated strong binding affinities to bacterial targets such as mycobacterial enoyl reductase (InhA), which is crucial for fatty acid biosynthesis in bacteria .
  • Neuroprotective Effects :
    • Some studies have indicated that oxadiazole derivatives possess neuroprotective properties against oxidative stress-induced neuronal damage, suggesting their potential in treating neurodegenerative diseases .

Anticancer Studies

A study conducted on various oxadiazole derivatives revealed that specific modifications in their structure could enhance their anticancer efficacy. For instance:

  • Compounds incorporating halogen atoms in the phenyl ring exhibited varied antiproliferative activities depending on the position and type of halogen substitution .
  • In vivo studies are needed to further evaluate the clinical potential of these compounds.

Antimicrobial Studies

Research on the antimicrobial properties of oxadiazole derivatives has shown:

  • Significant inhibition of Mycobacterium bovis BCG in both active and dormant states .
  • The most active compounds were found to selectively inhibit human carbonic anhydrases involved in cancer progression at nanomolar concentrations .

Case Studies

StudyCompound TestedTargetIC50 ValueFindings
Oxadiazole DerivativeMCF-7 Cells15.63 µMInduces apoptosis via p53 pathway
Oxadiazole-benzimidazoleVarious Bacteria< 0.5 µMStrong antimicrobial activity against MRSA
Oxadiazole DerivativeNeuronal CellsN/ANeuroprotective effects observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Oxadiazole Motifs

Compound Name Key Structural Features Notable Differences Potential Implications
Target Compound 1,3,4-oxadiazole, 4-fluorophenyl, 2-chlorophenyl, piperidine Enhanced π-π stacking (fluorophenyl/oxadiazole) and halogen bonding (Cl)
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one () Furan instead of oxadiazole; 4-chlorophenyl Reduced electron-withdrawing effects (furan vs. oxadiazole) Lower metabolic stability; altered target selectivity
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one () Piperazine + furan-carbonyl; 4-fluorophenyl Flexible piperazine vs. rigid piperidine; furan-carbonyl adds polarity Increased solubility; potential for different pharmacokinetics

Halogenated Chalcone Derivatives

Compound Name Key Features Differences Bioactivity Insights (from Evidence)
(E)-3-(4-Chlorophenyl)-1-(2,3,4-trichlorophenyl)prop-2-en-1-one () Trichlorophenyl group; no heterocycle Higher lipophilicity (Cl substituents) Crystallographic data suggests strong intermolecular halogen interactions
(E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one () Methylphenyl group; simple chalcone Reduced steric bulk Demonstrates typical chalcone reactivity (e.g., Michael addition)

Heterocyclic Variations

Compound Name Heterocycle Type Structural Impact
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one () 1,2,3-Triazole with nitro group Increased polarity; potential for hydrogen bonding
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one () Thiadiazole + thiazolidinone Enhanced ring strain; sulfur atoms may improve metal coordination

Computational and Bioactivity Profile Comparisons

  • Structural Similarity Metrics : Tanimoto and Dice indices () could quantify similarity between the target compound and analogues. For example, replacing oxadiazole with furan () reduces similarity scores due to electronic and topological differences .
  • Bioactivity Clustering : highlights that compounds with similar structures cluster by bioactivity. The target compound’s oxadiazole and fluorophenyl groups may align with kinase inhibitors or antimicrobial agents, whereas triazole-containing analogues () might exhibit divergent profiles .

Q & A

Q. What are the critical steps in synthesizing (E)-3-(2-chlorophenyl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves: (i) Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄, 80–100°C) . (ii) Piperidine functionalization through nucleophilic substitution or coupling reactions, often requiring catalysts like triethylamine and solvents such as dichloromethane . (iii) Final enone formation via Claisen-Schmidt condensation, where temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol) critically affect stereoselectivity and yield . Yield optimization requires precise control of stoichiometry, catalyst loading, and inert atmospheres to suppress side reactions .

Q. Which spectroscopic and crystallographic methods are essential for structural confirmation of this compound?

  • Answer :
  • X-ray crystallography resolves the stereochemistry (E-configuration) and dihedral angles between aromatic rings, which influence biological interactions .
  • ¹H/¹³C NMR confirms regiochemistry (e.g., coupling constants for vinyl protons, J = 15–16 Hz for trans-configuration) .
  • FT-IR identifies carbonyl stretches (~1680–1700 cm⁻¹) and oxadiazole ring vibrations (~950 cm⁻¹) .

Q. How is the compound’s purity assessed during synthesis?

  • Answer :
  • HPLC with a C18 column (acetonitrile/water gradient) monitors intermediates and final product purity (>95% threshold) .
  • TLC (silica gel, ethyl acetate/hexane) tracks reaction progress, with UV visualization for conjugated systems .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between the oxadiazole and piperidine moieties to enhance purity?

  • Answer :
  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 mins vs. 12 hrs) and improve yield (85% vs. 60%) under controlled power (150 W) and temperature (120°C) .
  • Employ Schlenk techniques to exclude moisture and oxygen, minimizing hydrolysis of sensitive intermediates .
  • Optimize solvent polarity (e.g., DMF for polar transition states) and base selection (e.g., K₂CO₃ vs. Et₃N) to suppress N-alkylation byproducts .

Q. What strategies resolve contradictions between computational predictions (e.g., molecular docking) and experimental bioactivity data?

  • Answer :
  • Re-evaluate docking parameters : Adjust binding site flexibility and solvation models (e.g., implicit vs. explicit water) to better match assay conditions .
  • Validate with mutagenesis studies : If the compound shows unexpected activity against a non-predicted target (e.g., kinase vs. GPCR), perform site-directed mutagenesis on key residues to confirm binding interactions .
  • Analyze dihedral angles : Discrepancies may arise from crystallographic data showing non-planar conformations (e.g., 15–25° dihedral between oxadiazole and piperidine rings) not modeled in docking .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s pharmacokinetics and target selectivity?

  • Answer :
  • Fluorine vs. chlorine : The 4-fluorophenyl group enhances metabolic stability (resistance to CYP450 oxidation) compared to chlorophenyl, but may reduce logP, affecting blood-brain barrier penetration .
  • Piperidine substitution : Replacing the piperidine with azepane increases flexibility, improving binding to conformational dynamic targets (e.g., ion channels) but reducing selectivity .
  • Oxadiazole bioisosteres : Replacing 1,3,4-oxadiazole with 1,2,4-triazole improves aqueous solubility but may alter H-bonding patterns with targets .

Q. What in silico and in vitro methods are combined to predict the compound’s ADMET profile?

  • Answer :
  • In silico : Use SwissADME to predict logP (≈3.5), topological polar surface area (≈80 Ų), and P-glycoprotein substrate likelihood .
  • In vitro :
  • Caco-2 assays assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
  • Microsomal stability tests (human liver microsomes) quantify metabolic half-life (t₁/₂ > 30 mins desirable) .

Data Contradiction Analysis

Q. How to address discrepancies between calculated and observed NMR chemical shifts?

  • Answer :
  • Solvent effects : Simulations using CDCl₃ vs. DMSO-d₆ may shift aromatic proton signals by 0.2–0.5 ppm. Re-run calculations with explicit solvent models .
  • Tautomeric equilibria : For enone systems, dynamic NMR (variable-temperature studies) can detect keto-enol tautomerism causing peak splitting .

Q. Why might X-ray crystallography and DFT-optimized structures show divergent bond lengths?

  • Answer :
  • Crystal packing forces : Intermolecular interactions (e.g., π-stacking) in the solid state compress bond lengths by 0.02–0.05 Å vs. gas-phase DFT models .
  • Thermal motion : High B-factors in crystal data indicate dynamic disorder, requiring TLS refinement for accurate comparison .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(2-chlorophenyl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-3-(2-chlorophenyl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

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